molecular formula C8H13NO2 B13314644 Methyl 2-aminohept-5-ynoate

Methyl 2-aminohept-5-ynoate

Cat. No.: B13314644
M. Wt: 155.19 g/mol
InChI Key: HNYZFZVNUWOXKK-UHFFFAOYSA-N
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Description

Methyl 2-aminohept-5-ynoate is an organic compound with the molecular formula C8H13NO2. It is a derivative of heptynoic acid, featuring an amino group at the second carbon and a methyl ester group at the terminal end. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminohept-5-ynoate typically involves the following steps:

    Starting Material: The synthesis begins with hept-5-ynoic acid.

    Esterification: The carboxylic acid group of hept-5-ynoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl hept-5-ynoate.

    Amination: The methyl hept-5-ynoate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the second carbon position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminohept-5-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted amino esters.

Scientific Research Applications

Methyl 2-aminohept-5-ynoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Biological Studies: It is employed in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-aminohept-5-ynoate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor or modulator, affecting specific biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-aminohex-5-ynoate
  • Methyl 2-aminooct-5-ynoate
  • Methyl 2-aminohept-4-ynoate

Uniqueness

Methyl 2-aminohept-5-ynoate is unique due to its specific carbon chain length and the position of the amino group. This structural specificity can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-aminohept-5-ynoate

InChI

InChI=1S/C8H13NO2/c1-3-4-5-6-7(9)8(10)11-2/h7H,5-6,9H2,1-2H3

InChI Key

HNYZFZVNUWOXKK-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC(C(=O)OC)N

Origin of Product

United States

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